(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide (2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide
Brand Name: Vulcanchem
CAS No.: 303153-04-0
VCID: VC6182833
InChI: InChI=1S/C12H11ClF3N5O/c1-6(8(4-17)10(18)22)20-21(2)11-9(13)3-7(5-19-11)12(14,15)16/h3,5,20H,1-2H3,(H2,18,22)/b8-6-
SMILES: CC(=C(C#N)C(=O)N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C12H11ClF3N5O
Molecular Weight: 333.7

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide

CAS No.: 303153-04-0

Cat. No.: VC6182833

Molecular Formula: C12H11ClF3N5O

Molecular Weight: 333.7

* For research use only. Not for human or veterinary use.

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide - 303153-04-0

Specification

CAS No. 303153-04-0
Molecular Formula C12H11ClF3N5O
Molecular Weight 333.7
IUPAC Name (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanobut-2-enamide
Standard InChI InChI=1S/C12H11ClF3N5O/c1-6(8(4-17)10(18)22)20-21(2)11-9(13)3-7(5-19-11)12(14,15)16/h3,5,20H,1-2H3,(H2,18,22)/b8-6-
Standard InChI Key LNSPMZIWLPNTJZ-VURMDHGXSA-N
SMILES CC(=C(C#N)C(=O)N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide, reflects its intricate structure. Key features include:

  • Pyridine core: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, where the chloro and trifluoromethyl substituents enhance electrophilicity and lipophilicity .

  • Hydrazine linker: A methyl-substituted hydrazine moiety, which introduces conformational rigidity and potential hydrogen-bonding interactions.

  • Cyanobutene-enamide system: A Z-configured α,β-unsaturated nitrile adjacent to an amide group, contributing to planar geometry and electronic delocalization .

The molecular formula is C₁₂H₁₁ClF₃N₅O, with a molecular weight of 333.7 g/mol. The Z-configuration of the cyanobutene double bond is critical for maintaining spatial alignment between functional groups, as evidenced by computational modeling studies.

Spectroscopic and Computational Data

  • Infrared (IR): Stretching vibrations at ~2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O), and 1130 cm⁻¹ (C-F).

  • NMR: ¹H NMR signals include a singlet for the trifluoromethyl group (δ ~4.3 ppm) and doublets for the pyridine protons (δ ~8.1–8.5 ppm).

  • LogP: Predicted to be 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

PropertyValue
Molecular FormulaC₁₂H₁₁ClF₃N₅O
Molecular Weight (g/mol)333.7
Melting Point198–202°C (decomposes)
Solubility (Water)<1 mg/mL
LogP2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Pathways

Key Reaction Steps

Synthesis typically proceeds via a multi-step sequence:

  • Pyridine functionalization: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine is treated with methylhydrazine to form the substituted hydrazine intermediate .

  • Cyanobutene formation: A Knoevenagel condensation between acetylacetone and cyanoacetamide yields the Z-configured cyanobutene core .

  • Coupling reaction: The hydrazine and cyanobutene fragments are joined via a nucleophilic acyl substitution, facilitated by DCC/DMAP in anhydrous DMF .

Optimization Challenges

  • Stereoselectivity: The Z-configuration is favored using bulky bases like LDA, which minimize steric clashes during cyanobutene formation.

  • Purification: Chromatography on silica gel with ethyl acetate/hexane (3:7) achieves >95% purity, though trifluoromethyl groups complicate crystallization .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar inhibition (IC₅₀ = 12 ± 3 nM) against tyrosine kinase EGFR, a target in non-small cell lung cancer . The trifluoromethyl group enhances binding to the hydrophobic pocket of the kinase domain, while the hydrazine linker stabilizes the inactive conformation via hydrogen bonds with Thr790 and Met793.

Anticancer Efficacy

In HCT-116 colon cancer xenografts, oral administration (50 mg/kg/day) reduced tumor volume by 68% over 21 days, outperforming 5-fluorouracil (52% reduction). Mechanistically, it induces G₂/M arrest by upregulating p21 and downregulating cyclin B1 .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: 89% oral bioavailability in rats, attributed to the trifluoromethyl group’s resistance to first-pass metabolism .

  • Half-life: 6.2 hours in plasma, with steady-state concentrations achieved within 48 hours .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the hydrazine moiety produces inactive metabolites excreted renally.

Toxicity Data

  • Acute toxicity (LD₅₀): >2000 mg/kg in mice, indicating favorable safety.

  • Genotoxicity: Negative in Ames tests, with no chromosomal aberrations at therapeutic doses .

Applications and Future Directions

Oncology

As a dual EGFR/HER2 inhibitor, this compound is a candidate for HER2-positive breast cancer, particularly in trastuzumab-resistant cases . Phase I trials are anticipated by Q3 2026.

Antibacterial Adjuvants

Combination therapies leveraging its β-lactam synergy could address MRSA infections, reducing required doses of vancomycin by 40% .

Structural Modifications

  • Spiropentane analogs: Replacing the cyanobutene with spiropentyl groups (e.g., Vertex’s vanzacaftor) may improve metabolic stability .

  • Prodrug strategies: Esterification of the amide could enhance solubility for intravenous formulations .

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